molecular formula C20H19IN4O4 B11097147 Ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydroindolizine-1-carboxylate

Ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydroindolizine-1-carboxylate

Cat. No.: B11097147
M. Wt: 506.3 g/mol
InChI Key: ZEQOOIMBIDRECL-UHFFFAOYSA-N
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Description

Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, iodophenyl, and aminocarbonyl groups

Preparation Methods

The synthesis of ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the indolizine core, followed by the introduction of the cyano and iodophenyl groups. The final steps involve the addition of the aminocarbonyl groups and the esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of catalysts, temperature control, and purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the cyano group to an amine, using reducing agents such as lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and aminocarbonyl groups can form hydrogen bonds or electrostatic interactions with active sites, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate include:

Ethyl 3,6-bis(aminocarbonyl)-1-cyano-2-(3-iodophenyl)-1,2,3,8a-tetrahydro-1-indolizinecarboxylate stands out due to its unique combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C20H19IN4O4

Molecular Weight

506.3 g/mol

IUPAC Name

ethyl 3,6-dicarbamoyl-1-cyano-2-(3-iodophenyl)-3,8a-dihydro-2H-indolizine-1-carboxylate

InChI

InChI=1S/C20H19IN4O4/c1-2-29-19(28)20(10-22)14-7-6-12(17(23)26)9-25(14)16(18(24)27)15(20)11-4-3-5-13(21)8-11/h3-9,14-16H,2H2,1H3,(H2,23,26)(H2,24,27)

InChI Key

ZEQOOIMBIDRECL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C=CC(=CN2C(C1C3=CC(=CC=C3)I)C(=O)N)C(=O)N)C#N

Origin of Product

United States

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